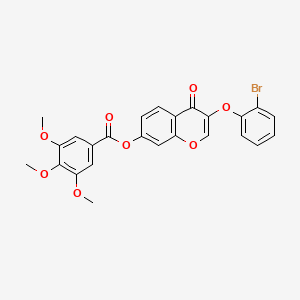

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Beschreibung

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a trimethoxybenzoate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Eigenschaften

Molekularformel |

C25H19BrO8 |

|---|---|

Molekulargewicht |

527.3 g/mol |

IUPAC-Name |

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C25H19BrO8/c1-29-20-10-14(11-21(30-2)24(20)31-3)25(28)33-15-8-9-16-19(12-15)32-13-22(23(16)27)34-18-7-5-4-6-17(18)26/h4-13H,1-3H3 |

InChI-Schlüssel |

HUPDHADCVHTTAW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat umfasst in der Regel mehrere Schritte:

Bildung des Chromenon-Kerns: Der Chromenon-Kern kann durch Kondensation von Salicylaldehyd mit einem geeigneten β-Ketoester unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Bromphenoxygruppe: Die Bromphenoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Bromphenol mit dem Chromenon-Zwischenprodukt reagiert.

Anlagerung der Trimethoxybenzoat-Einheit: Der letzte Schritt beinhaltet eine Veresterung, bei der das Chromenon-Derivat in Gegenwart eines Kupplungsmittels wie DCC (Dicyclohexylcarbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin) mit 3,4,5-Trimethoxybenzoesäure reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege verfolgen, jedoch in größerem Maßstab, wobei kontinuierliche Flussreaktoren eingesetzt werden, um die Reaktionsausbeute und -effizienz zu verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist für die Skalierung der Synthese entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Der Chromenon-Kern kann Oxidationsreaktionen unterliegen, wodurch möglicherweise Chinon-Derivate gebildet werden.

Reduktion: Die Reduktion des Chromenon-Kerns kann zur Bildung von Chromanol-Derivaten führen.

Substitution: Die Bromphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung der Verbindung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Chromanol-Derivate.

Substitution: Verschiedene funktionalisierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Chromenon-Kern kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Bromphenoxy- und Trimethoxybenzoat-Gruppen könnten die Bindungsaffinität und -spezifität der Verbindung verbessern.

Wirkmechanismus

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The chromenone core may interact with enzymes or receptors, modulating their activity. The bromophenoxy and trimethoxybenzoate groups could enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat

- 3-(2-Fluorphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat

- 3-(2-Methylphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoat aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Bromatom kann die Fähigkeit der Verbindung verbessern, an Halogenbindungen teilzunehmen, wodurch möglicherweise ihre Wirksamkeit in biologischen Systemen erhöht wird.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.